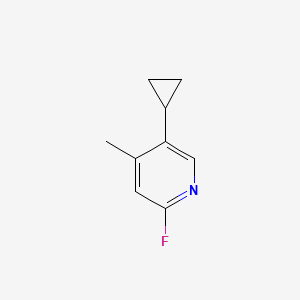
5-Cyclopropyl-2-fluoro-4-methylpyridine
Übersicht
Beschreibung
Synthesis Analysis
The most common method of synthesizing 5-Cyclopropyl-2-fluoro-4-methylpyridine involves the reaction of cyclopropylmethyl bromide with 2-fluoro-4-methylpyridine in the presence of a base like powdered potassium carbonate, in the presence of an organic solvent such as n-butanol. Another method involves cyclization of N-[(cyclopropyl)methyl]-2-fluoro-4-picoline.Molecular Structure Analysis
The molecular structure of 5-Cyclopropyl-2-fluoro-4-methylpyridine is characterized by a pyridine ring substituted with a cyclopropyl group, a fluorine atom, and a methyl group. The molecular weight of this compound is 151.18 .Chemical Reactions Analysis
5-Cyclopropyl-2-fluoro-4-methylpyridine can participate in various chemical reactions. For instance, it can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Wissenschaftliche Forschungsanwendungen
- Summary of Application : Fluorinated pyridines, including trifluoromethylpyridines (TFMP), are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific agrochemical or pharmaceutical product being produced. Unfortunately, the source does not provide detailed procedures .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
- Summary of Application : Fluoropyridines are synthesized for various applications, including local radiotherapy of cancer and other biologically active compounds .
- Methods of Application : The methods of synthesis of fluoropyridines are diverse and include reactions such as the Umemoto reaction and Balts-Schiemann reaction .
- Results or Outcomes : The outcomes of these syntheses are fluoropyridines that have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Agrochemical and Pharmaceutical Industries
Synthesis of Fluorinated Pyridines
- Summary of Application : This compound is used in the synthesis of potent p38α mitogen-activated protein kinase inhibitors . These inhibitors are being evaluated as a therapeutic strategy for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .
- Methods of Application : The synthesis starts from 2-fluoro-4-methylpyridine and involves several steps . The overall yield of the synthesis could be increased from 3.6% to 29.4% using this optimized protocol .
- Results or Outcomes : Biological data demonstrated that the (S)-enantiomer is the two times more potent eutomer .
- Summary of Application : Methylpyridine derivatives, including “5-Cyclopropyl-2-fluoro-4-methylpyridine”, are mainly used to produce the fourth generation of agrochemical products with high efficacy and low toxicity .
- Methods of Application : The specific methods of application would depend on the specific agrochemical product being produced .
- Results or Outcomes : Most of the intermediates of the fourth generation of advanced pesticides are fluorine-containing pyridine products .
Synthesis of p38α Mitogen Activated Protein Kinase Inhibitors
Agrochemical Industry
- Summary of Application : This compound is used as a chemical intermediate for the synthesis of several crop-protection products .
- Methods of Application : Various methods of synthesizing 2,3,5-DCTF have been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be used .
- Results or Outcomes : The production data estimated from the i-map Sigma database indicates that 2,3,5-DCTF, which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .
- Summary of Application : N-Fluoropyridinium salts, which include compounds like “5-Cyclopropyl-2-fluoro-4-methylpyridine”, are efficient precursors in the synthesis of substituted 2-fluoropyridines .
- Methods of Application : They can be conveniently prepared in good yields by the reaction of the corresponding pyridine with F2/N2 at the presence of strong acid .
- Results or Outcomes : N-Fluoropyridinium tetrafluoroborates, hexafluoroantimonates or hexafluorophosphates upon treatment with a base undergo an interesting reaction .
Chemical Intermediates
Synthesis of Trifluoromethylpyridines
Zukünftige Richtungen
The future directions of research involving 5-Cyclopropyl-2-fluoro-4-methylpyridine could involve its use in the synthesis of more complex organic compounds. For instance, it could be used in the development of new inhibitors of p38α mitogen-activated protein kinase . Additionally, the Suzuki–Miyaura coupling reaction, in which this compound can participate, is a subject of ongoing research .
Eigenschaften
IUPAC Name |
5-cyclopropyl-2-fluoro-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c1-6-4-9(10)11-5-8(6)7-2-3-7/h4-5,7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJOBLKFAZBYJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C2CC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-2-fluoro-4-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



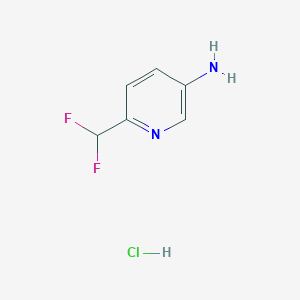
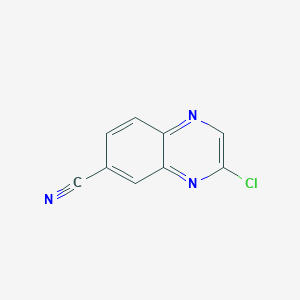
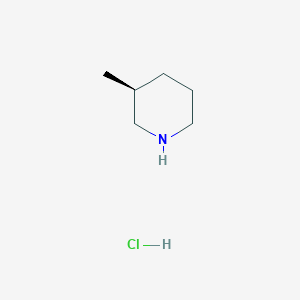
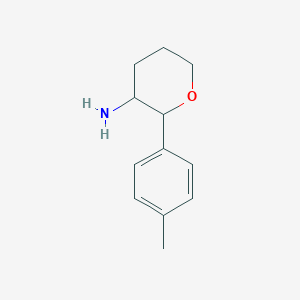
![2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1431331.png)
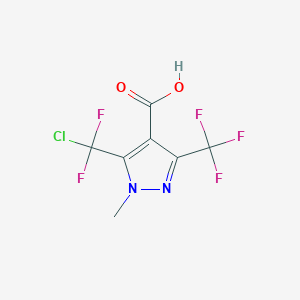
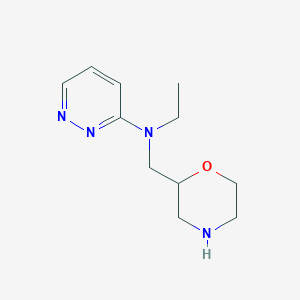
![5-Oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B1431340.png)
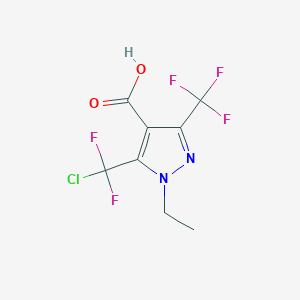
![3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-amine hydrochloride](/img/structure/B1431342.png)
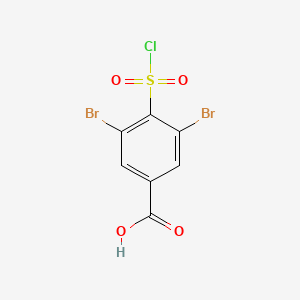
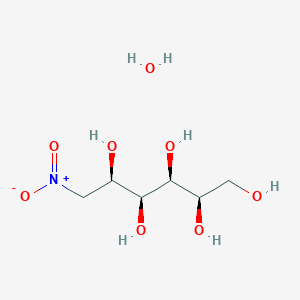
![8-Chloro-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1431346.png)
![Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane](/img/structure/B1431348.png)